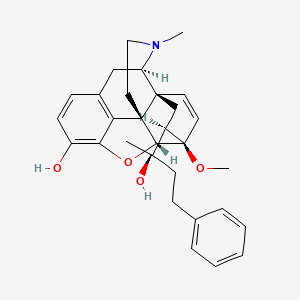

Ergostan-3-ol, (3beta,5alpha)-

Übersicht

Beschreibung

Ergostan-3-ol, (3beta,5alpha)- is a natural product found in Dioscorea oppositifolia, Ophiognomonia leptostyla, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Bioactive Steroids and Antiviral Properties

- Ergostan-3-ol derivatives from Euphorbia chamaesyce have shown potent inhibitory effects on Epstein-Barr virus early antigen activation, suggesting potential antiviral applications (Tanaka et al., 2000).

Fluoro Analogs of Brassinosteroids

- Fluoro analogues of 5alpha-androstane and ergostane, related to brassinolide, have been studied for their cytotoxicity and brassinolide type activity, indicating possible applications in cancer therapy and plant science (Slavíková et al., 2008).

Androgen Metabolite and Estrogen Receptor Activation

- Ergostan-3-ol derivatives, like 5alpha-androstane-3beta, 17beta-diol, are known to bind to estrogen receptor-beta and modulate gene transcription in neuronal cells, indicating implications in neurobiology and hormonal regulation (Pak et al., 2005).

Steryl Esters and Chemical Composition

- New steryl esters with a polyhydroxylated ergostane-type nucleus have been isolated from basidiomycetes, contributing to the understanding of fungal biochemistry (Wang & Liu, 2005).

Anti-inflammatory and Anticancer Properties

- Ergosterol derivatives have shown potential in inhibiting prostate cancer cell migration and activating estrogen receptor beta, indicating a role in cancer treatment and hormonal therapy (Guerini et al., 2005).

Fungal Sterols and Their Bioactivity

- Isolation of ergostane-type sterols from fungi like Ganoderma annulare and Lactarium volemus has highlighted their antifungal and anti-inflammatory properties, expanding our understanding of natural product pharmacology (Smânia et al., 2003; Yue et al., 2001)(Yue et al., 2001).

Sterols in Medicinal Chemistry

- Research on ergostane-type sterols has been extensive in medicinal chemistry, with a focus on their binding properties, metabolism, and potential use in diagnostic imaging (Castonguay et al., 1978).

Ergosterols and Leukemia Cell Suppression

- Ergosterols like 5alpha,8alpha-epidioxy-22E-ergosta-6,9(11),22-trien-3beta-ol have been identified as effective inhibitors of leukemia cell growth, offering insights into potential therapeutic applications for cancer (Kobori et al., 2006).

Phospholipase A(2) Inhibitors

- Ergosterol peroxides isolated from fungi like Lactarius hatsudake have been identified as inhibitors of phospholipase A(2), suggesting potential in the treatment of inflammatory diseases (Gao et al., 2007).

Ergosterol Biosynthesis

- Studies on the biosynthesis of ergosterol, focusing on the elaboration of ring B, provide crucial insights into fungal biochemistry and potential targets for antifungal drugs (Akhtar & Parvez, 1968).

ERβ and Estrogen Signaling

- Ergostan-3-ol derivatives have contributed to the understanding of estrogen signaling through ERβ, particularly in the prostate and brain, highlighting their significance in endocrine research (Sugiyama et al., 2010).

Ergosterol Derivatives and Cytotoxicity

- Isolation of ergosterol derivatives from organisms like Paecilomyces sp. has shown their cytotoxic effects against tumor cells, contributing to the search for new anticancer compounds (Kwon et al., 2002).

Eigenschaften

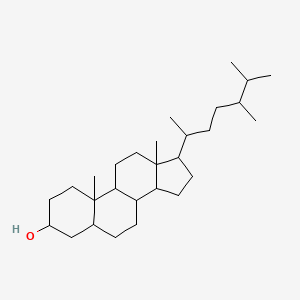

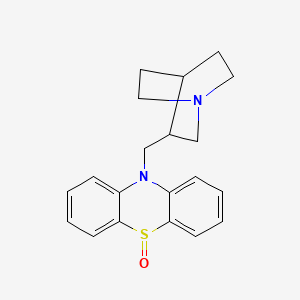

IUPAC Name |

17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYTXMNEANMLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

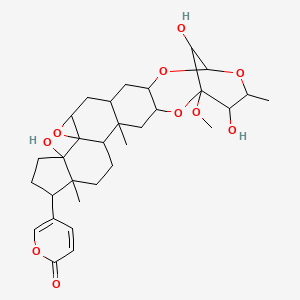

![[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate](/img/structure/B1199660.png)